

An In-depth Technical Guide to Stearyl Alcohol: Chemical Structure, Properties, and Applications

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Compound of Interest

Compound Name: Stearyl Alcohol

Cat. No.: B1682479

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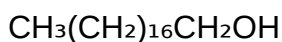
Introduction

Stearyl alcohol (IUPAC name: octadecan-1-ol) is a long-chain saturated fatty alcohol with the chemical formula $C_{18}H_{38}O$.^{[1][2][3]} It is a versatile and widely used excipient in the pharmaceutical, cosmetic, and food industries.^{[1][4]} In pharmaceutical formulations, it primarily functions as an emollient, emulsifier, viscosity-increasing agent, and a lubricant in tablet and capsule manufacturing.^[5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of **stearyl alcohol**, with a focus on its use in drug development.

Chemical Structure and Identification

Stearyl alcohol consists of an 18-carbon aliphatic chain with a hydroxyl group at one end.^[4] This structure imparts both lipophilic (the long carbon chain) and hydrophilic (the hydroxyl group) characteristics, making it a useful surfactant and co-emulsifier.

Chemical Structure:



A comprehensive list of chemical identifiers for **stearyl alcohol** is provided in the table below.

Identifier	Value
IUPAC Name	octadecan-1-ol[3]
CAS Number	112-92-5[3]
Chemical Formula	C ₁₈ H ₃₈ O[1][3]
Molecular Weight	270.49 g/mol [1][3]
Synonyms	1-Octadecanol, n-Octadecyl alcohol[3]

Physicochemical Properties

Stearyl alcohol is a white, waxy solid at room temperature with a faint odor.[6] Its physical and chemical properties are critical to its functionality in various formulations.

Summary of Physicochemical Properties

Property	Value
Melting Point	59.4 - 59.8 °C[1]
Boiling Point	210 °C at 15 mmHg[1]
Density	0.812 g/cm ³ [1]
Solubility	Insoluble in water; Soluble in ethanol, ether, acetone, and chloroform.[5]
pKa	~16-18

Toxicological Properties

Stearyl alcohol is generally considered a safe and non-toxic material for its intended use in pharmaceutical and cosmetic products.

Summary of Toxicological Data

Parameter	Value
LD50 (Oral, Rat)	> 5000 mg/kg

Experimental Protocols

Stearyl alcohol is a key component in various pharmaceutical dosage forms. The following sections provide detailed methodologies for its application in the formulation of emulsions, solid lipid nanoparticles, and tablets.

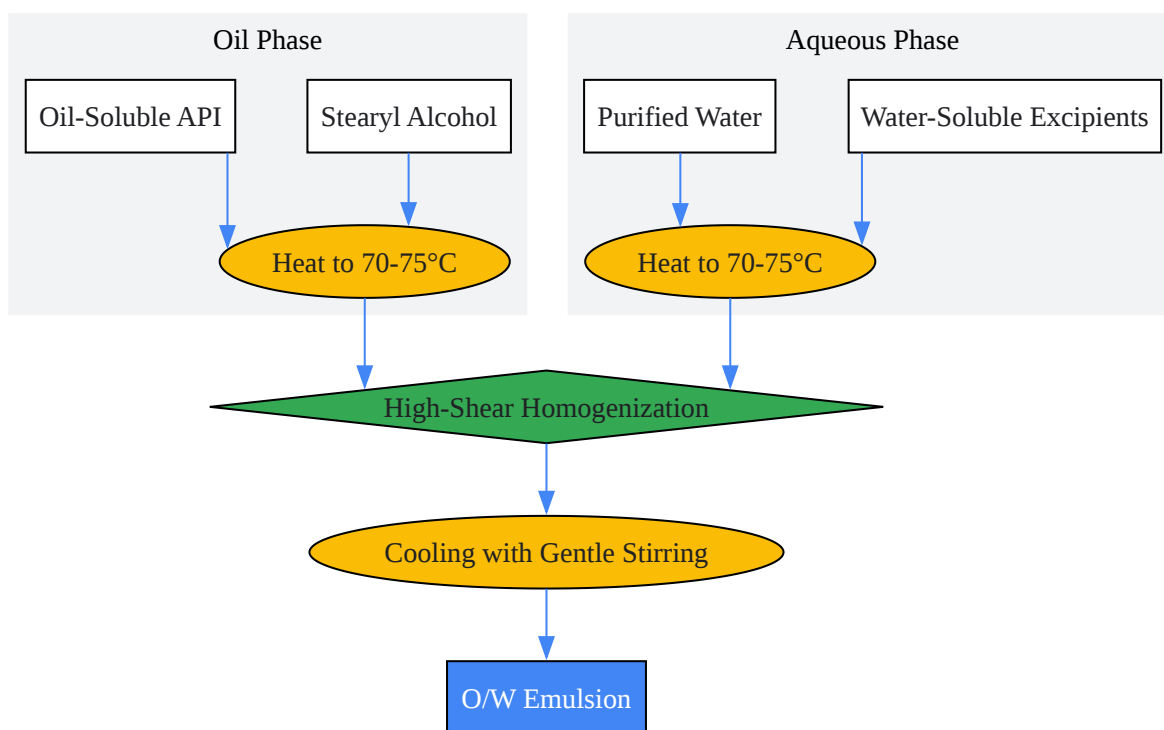
Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a basic oil-in-water emulsion where **stearyl alcohol** acts as a co-emulsifier and thickening agent.

Methodology:

- Oil Phase Preparation:
 - In a suitable vessel, combine the oil-soluble components, including the active pharmaceutical ingredient (API) if it is oil-soluble, and **stearyl alcohol**.
 - Heat the mixture to 70-75°C with constant stirring until all components are completely melted and homogenous.
- Aqueous Phase Preparation:
 - In a separate vessel, dissolve the water-soluble components, including any preservatives and humectants, in purified water.
 - Heat the aqueous phase to 70-75°C.
- Emulsification:
 - Slowly add the oil phase to the aqueous phase with continuous high-shear mixing.
 - Continue homogenization for 10-15 minutes to ensure the formation of a stable emulsion with a uniform droplet size.
- Cooling:

- Reduce the mixing speed and allow the emulsion to cool to room temperature with gentle stirring.
- Finalization:
 - Once cooled, the pH of the emulsion can be adjusted if necessary.
 - The final product should be a stable, homogenous cream or lotion.



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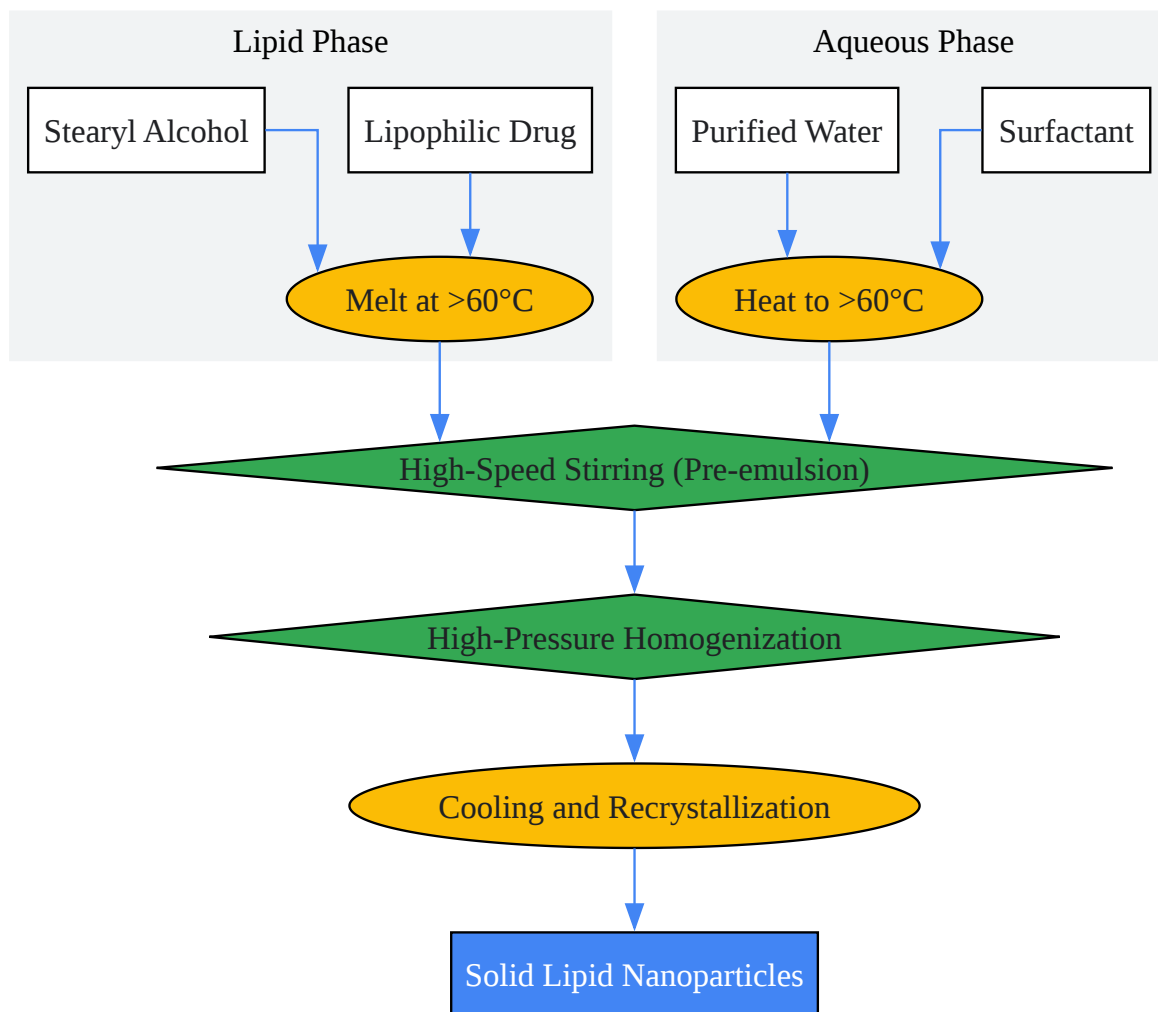
Workflow for Oil-in-Water Emulsion Preparation.

Formulation of Solid Lipid Nanoparticles (SLNs)

This protocol outlines the hot homogenization method for preparing solid lipid nanoparticles (SLNs) using **stearyl alcohol** as the solid lipid matrix.

Methodology:

- Lipid Phase Preparation:
 - Melt the **stearyl alcohol** at a temperature approximately 5-10°C above its melting point.
 - Dissolve the lipophilic drug in the molten **stearyl alcohol**.
- Aqueous Phase Preparation:
 - Dissolve the surfactant (e.g., Poloxamer 188) in purified water.
 - Heat the aqueous phase to the same temperature as the lipid phase.
- Pre-emulsion Formation:
 - Disperse the hot lipid phase into the hot aqueous surfactant solution under high-speed stirring to form a coarse oil-in-water emulsion.
- Homogenization:
 - Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
- Cooling and Nanoparticle Formation:
 - Cool the resulting nanoemulsion in an ice bath under gentle stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.
- Purification:
 - The SLN dispersion can be purified by methods such as dialysis or centrifugation to remove excess surfactant and unencapsulated drug.



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Workflow for Solid Lipid Nanoparticle Formulation.

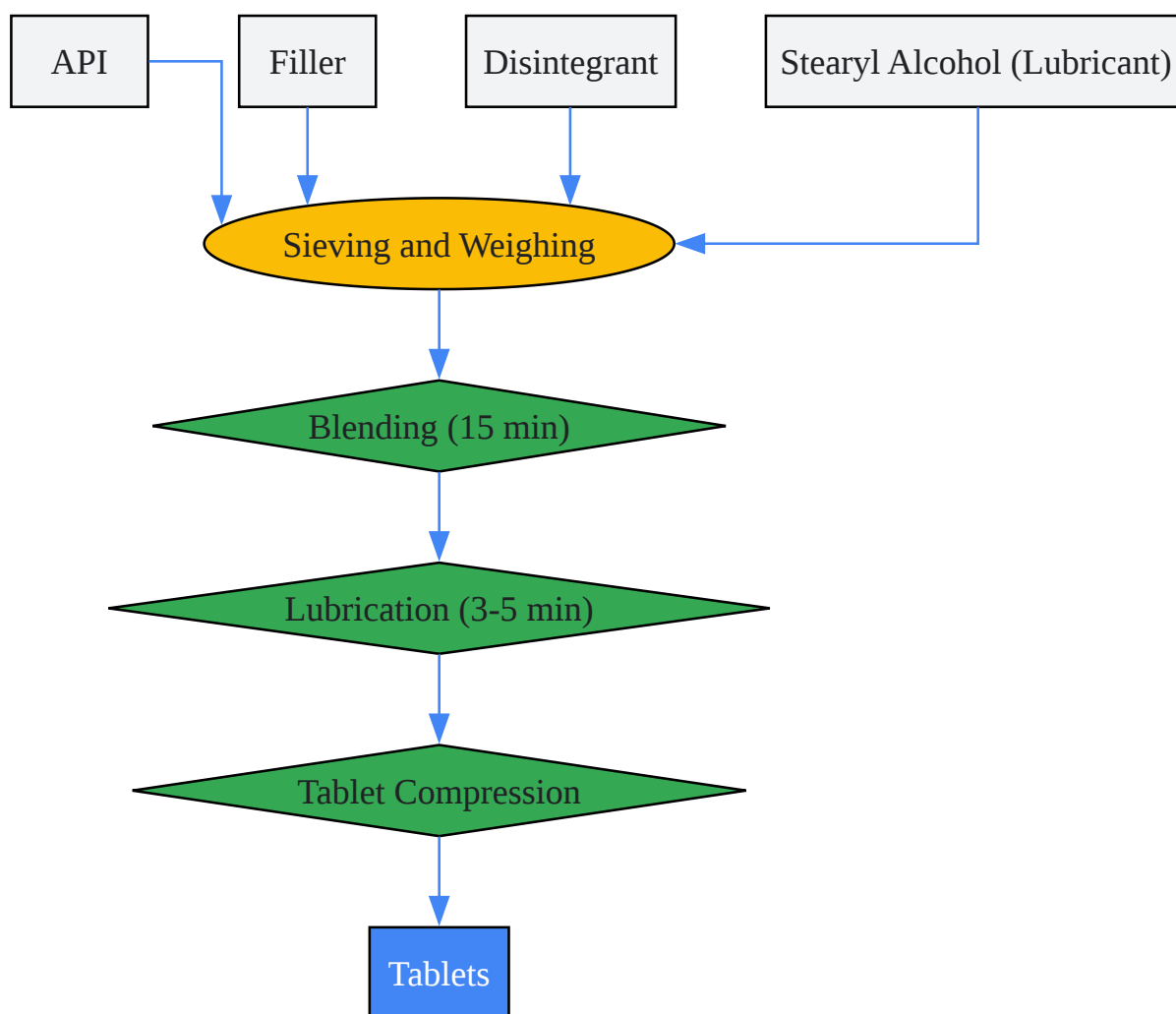
Direct Compression Tablet Formulation

This protocol describes the use of **stearyl alcohol** as a lubricant in a direct compression tablet formulation.

Methodology:

- Sieving and Weighing:

- Individually sieve the active pharmaceutical ingredient (API), filler (e.g., microcrystalline cellulose), disintegrant (e.g., croscarmellose sodium), and **stearyl alcohol** through an appropriate mesh size to ensure particle size uniformity.
- Accurately weigh each component.
- Blending:
 - Combine the API, filler, and disintegrant in a suitable blender (e.g., a V-blender).
 - Blend for a predetermined time (e.g., 15 minutes) to achieve a homogenous mixture.
- Lubrication:
 - Add the sieved **stearyl alcohol** to the powder blend.
 - Blend for a shorter duration (e.g., 3-5 minutes). Over-blending with the lubricant can negatively impact tablet hardness and dissolution.
- Compression:
 - Transfer the final lubricated blend to a tablet press.
 - Compress the blend into tablets of the desired weight, hardness, and thickness.
- In-Process Quality Control:
 - Monitor tablet weight variation, hardness, friability, and disintegration time during the compression process.



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Workflow for Direct Compression Tablet Formulation.

Applications in Drug Development

Stearyl alcohol's versatile properties make it a valuable excipient in a wide range of pharmaceutical applications:

- **Topical Formulations:** In creams, lotions, and ointments, it acts as an emollient, providing a lubricating and soothing effect on the skin.^[6] It also functions as a thickener and stabilizer for emulsions.^[6]
- **Oral Solid Dosage Forms:** As a lubricant in tablet and capsule formulations, it prevents the adhesion of the powder blend to the punches and dies of the tablet press, ensuring a smooth

manufacturing process.[5]

- **Controlled-Release Systems:** **Stearyl alcohol** can be used to form a matrix in tablets or as a component of coatings to control the release rate of the active pharmaceutical ingredient.
- **Nanoparticulate Drug Delivery:** It serves as a solid lipid core in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can enhance the bioavailability and stability of poorly water-soluble drugs.

Conclusion

Stearyl alcohol is a multifunctional excipient with a well-established safety profile and a broad range of applications in pharmaceutical formulation and drug development. Its physicochemical properties, particularly its amphiphilic nature and solid-state at room temperature, make it an invaluable tool for formulators. The experimental protocols provided in this guide offer a practical framework for the utilization of **stearyl alcohol** in creating stable and effective dosage forms. As drug delivery technologies continue to advance, the versatility of **stearyl alcohol** will likely ensure its continued importance in the development of innovative pharmaceutical products.

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